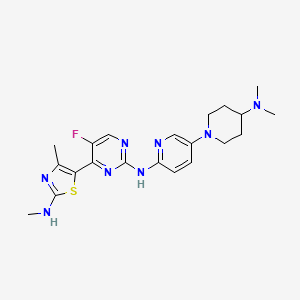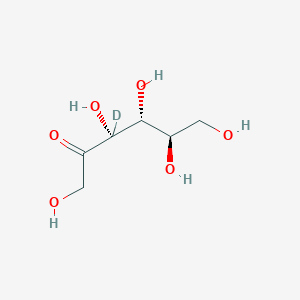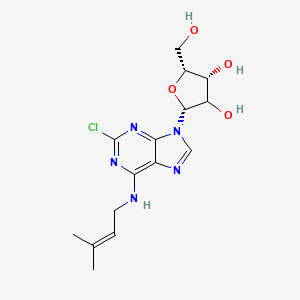
2-Chloro-N6-iso-pentenyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N6-iso-pentenyladenosine is a purine nucleoside analog with significant biomedical research applications. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms include the inhibition of DNA synthesis and the induction of apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N6-iso-pentenyladenosine typically involves the modification of adenosineSpecific reaction conditions and reagents used in the synthesis are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process may include multiple purification steps such as crystallization and chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions: 2-Chloro-N6-iso-pentenyladenosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly affecting the iso-pentenyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
2-Chloro-N6-iso-pentenyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cell proliferation, apoptosis, and immune response.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
作用機序
The mechanism of action of 2-Chloro-N6-iso-pentenyladenosine involves its role as an adenosine receptor agonist. By binding to adenosine receptors, it can modulate various signaling pathways that influence cell proliferation, apoptosis, and immune response. The compound’s anticancer activity is primarily due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
類似化合物との比較
2-Chloro-adenosine: Another purine nucleoside analog with similar anticancer properties.
N6-iso-pentenyladenosine: Lacks the chlorine atom but shares the iso-pentenyl modification.
Uniqueness: 2-Chloro-N6-iso-pentenyladenosine is unique due to the combination of the chlorine atom and the iso-pentenyl group, which enhances its biological activity and specificity compared to other nucleoside analogs .
特性
分子式 |
C15H20ClN5O4 |
|---|---|
分子量 |
369.80 g/mol |
IUPAC名 |
(2R,4R,5R)-2-[2-chloro-6-(3-methylbut-2-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H20ClN5O4/c1-7(2)3-4-17-12-9-13(20-15(16)19-12)21(6-18-9)14-11(24)10(23)8(5-22)25-14/h3,6,8,10-11,14,22-24H,4-5H2,1-2H3,(H,17,19,20)/t8-,10+,11?,14-/m1/s1 |
InChIキー |
AZELFNACVPNYND-XNZUMOJTSA-N |
異性体SMILES |
CC(=CCNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |
正規SMILES |
CC(=CCNC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


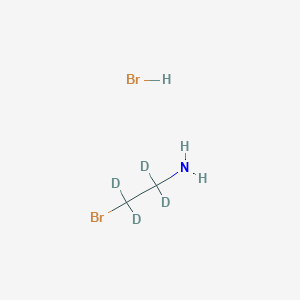
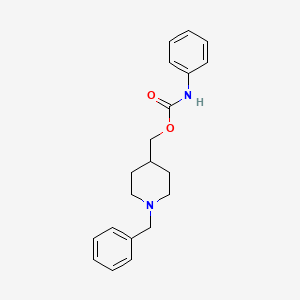
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
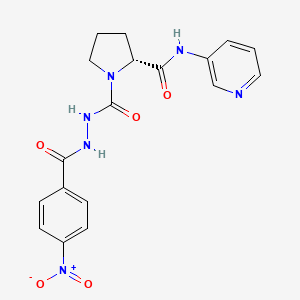
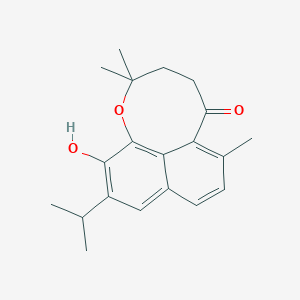

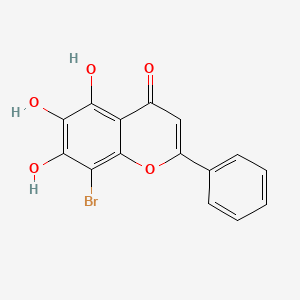

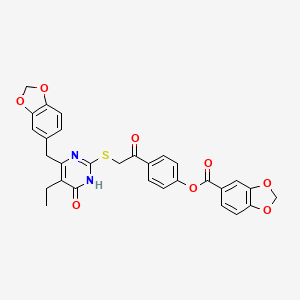
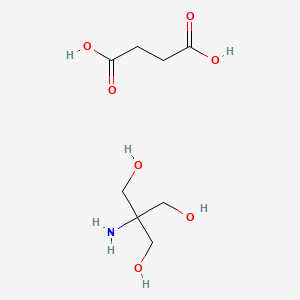
![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)
